(2-(2-Chlorophenyl)benzo[d]oxazol-5-yl)methanol
Description
(2-(2-Chlorophenyl)benzo[d]oxazol-5-yl)methanol is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring
Properties
Molecular Formula |
C14H10ClNO2 |
|---|---|
Molecular Weight |
259.69 g/mol |
IUPAC Name |
[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]methanol |
InChI |
InChI=1S/C14H10ClNO2/c15-11-4-2-1-3-10(11)14-16-12-7-9(8-17)5-6-13(12)18-14/h1-7,17H,8H2 |
InChI Key |
BJPKNBULNFVBKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)CO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(2-Chlorophenyl)benzo[d]oxazol-5-yl)methanol typically involves the reaction of 2-aminophenol with 2-chlorobenzoyl chloride under basic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the benzoxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation to form carboxylic acid derivatives under controlled conditions:
Mechanistic Insight : Oxidation proceeds via formation of a ketone intermediate, followed by further oxidation to the carboxylic acid. The electron-deficient benzoxazole ring stabilizes intermediates through resonance .
Esterification and Ether Formation
The hydroxymethyl group participates in nucleophilic acyl substitution:
Key Observation : Steric hindrance from the 2-chlorophenyl group slows reaction kinetics compared to unsubstituted analogs .
Ring-Opening and Functionalization
The benzoxazole ring undergoes nucleophilic attack under specific conditions:
Acid-Catalyzed Hydrolysis
Mechanism : Protonation of the oxazole nitrogen increases electrophilicity at C-2, enabling nucleophilic attack by water .
Cyclization Reactions
The compound serves as a precursor in heterocycle synthesis:
Pyrazoline Formation
| Reagent | Conditions | Product | Biological Activity | Yield | Reference |
|---|---|---|---|---|---|
| Thiophene-2-carboxaldehyde hydrazine | Glacial AcOH, reflux, 12 hrs | 5-(Thiophen-2-yl)pyrazoline derivative | Antitubercular (MIC = 1.56 µg/mL) | 62.5% |
Synthetic Utility : Cyclocondensation with hydrazines creates fused pyrazoline systems with enhanced bioactivity .
Cross-Coupling Reactions
The chloro substituent enables metal-catalyzed coupling:
Limitation : Low reactivity observed with sterically hindered coupling partners due to the benzoxazole ring’s planar geometry .
Stability Under Thermal and Photolytic Conditions
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its antimicrobial and anticancer properties. Preliminary studies suggest that it exhibits various biological activities that could be harnessed for therapeutic applications:
- Antimicrobial Activity : Research indicates that compounds with similar structures may possess significant antimicrobial properties against various bacterial strains, including Gram-positive bacteria .
- Anticancer Potential : The compound's ability to inhibit specific enzymes or receptors may contribute to its anticancer activity. Similar benzoxazole derivatives have shown promising results in inhibiting cancer cell proliferation .
Biological Evaluation
In vitro studies have demonstrated that (2-(2-Chlorophenyl)benzo[d]oxazol-5-yl)methanol can interact with biological targets, potentially leading to the development of new therapeutic agents. For instance, it has been evaluated for its effectiveness against drug-resistant strains of Mycobacterium tuberculosis, highlighting its relevance in combating antibiotic resistance .
Data Tables
Case Study 1: Antimicrobial Evaluation
A study focused on synthesizing benzoxazole derivatives reported that compounds structurally related to (2-(2-Chlorophenyl)benzo[d]oxazol-5-yl)methanol showed significant antimicrobial activity against Staphylococcus aureus and Candida albicans. The findings indicated that modifications in the molecular structure could enhance bioactivity, making this compound a candidate for further development in antimicrobial therapies .
Case Study 2: Anticancer Activity
In another research effort, derivatives of benzoxazole were tested for their anticancer properties. The results indicated that certain modifications led to increased potency against various cancer cell lines. The mechanism of action was linked to the inhibition of key signaling pathways involved in cancer progression, suggesting that (2-(2-Chlorophenyl)benzo[d]oxazol-5-yl)methanol could play a role in future cancer treatment strategies .
Mechanism of Action
The mechanism of action of (2-(2-Chlorophenyl)benzo[d]oxazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-(2-Chlorophenyl)benzo[d]oxazole: Lacks the hydroxyl group present in (2-(2-Chlorophenyl)benzo[d]oxazol-5-yl)methanol.
2-(2-Chlorophenyl)benzo[d]thiazole: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
2-(2-Chlorophenyl)benzimidazole: Contains a nitrogen atom instead of an oxygen atom in the heterocyclic ring.
Uniqueness: (2-(2-Chlorophenyl)benzo[d]oxazol-5-yl)methanol is unique due to the presence of both a chlorophenyl group and a hydroxyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
The compound (2-(2-Chlorophenyl)benzo[d]oxazol-5-yl)methanol, a member of the benzoxazole family, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of benzoxazole derivatives typically involves the condensation of o-aminophenols with carboxylic acids or their derivatives under various conditions. Recent advancements have introduced microwave-assisted synthesis and green chemistry approaches to enhance yields and reduce environmental impact .
Antimicrobial Activity
Studies have demonstrated that benzoxazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (2-(2-Chlorophenyl)benzo[d]oxazol-5-yl)methanol have been shown to possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, indicating moderate to good antimicrobial activity .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| (2-(2-Chlorophenyl)benzo[d]oxazol-5-yl)methanol | Bacillus subtilis | 4.69 |
| Escherichia coli | 8.33 | |
| Staphylococcus aureus | 5.64 | |
| Pseudomonas aeruginosa | 11.29 |
Anticancer Activity
In vitro studies have assessed the anticancer potential of benzoxazole derivatives against various cancer cell lines, including human colorectal carcinoma (HCT116). The IC50 values for certain derivatives indicate promising antiproliferative activity, with some compounds exhibiting IC50 values as low as 22.5 µM compared to standard chemotherapeutic agents like 5-fluorouracil .
Table 2: Anticancer Activity of Benzoxazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| (2-(2-Chlorophenyl)benzo[d]oxazol-5-yl)methanol | HCT116 | 22.5 |
| MCF-7 | 38.3 | |
| A549 | 30.0 |
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of electron-withdrawing groups such as chloro and nitro enhances the biological activity of benzoxazole derivatives. The introduction of these groups appears to increase the affinity for biological targets, thereby improving both antimicrobial and anticancer efficacy .
Case Studies
Several studies have highlighted the potential of benzoxazole derivatives in drug development:
- Antimicrobial Studies : A study evaluated a series of benzoxazole compounds for their antimicrobial properties, showing that those with halogen substitutions exhibited enhanced activity against E. coli and S. aureus .
- Anticancer Research : Another study focused on the antiproliferative effects of various benzoxazole derivatives on cancer cell lines, finding significant cytotoxicity against HCT116 cells .
Q & A
Q. What are the optimal synthetic routes for (2-(2-Chlorophenyl)benzo[d]oxazol-5-yl)methanol, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of precursor amines or condensation reactions. For example, benzoxazole derivatives can be synthesized via refluxing precursors in ethanol with hydrazine hydrate, monitored by TLC (Chloroform:Methanol 7:3) . Key parameters include solvent choice (e.g., absolute alcohol for reflux), stoichiometric ratios (1.2 eq hydrazine), and reaction time (4 hours). Yields are sensitive to substituent positioning; electron-withdrawing groups like chlorine may require longer reaction times or elevated temperatures .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
1H/13C NMR and ESI-HRMS are essential. For instance, 1H NMR in CDCl3 typically shows aromatic protons at δ 7.0–8.5 ppm, with coupling constants (e.g., J = 6.8–8.4 Hz) confirming substitution patterns . Discrepancies in integration or splitting may arise from rotamers or impurities. Confirmation via HRMS (e.g., observed m/z 394.0959 vs. calculated 394.0958 for C21H17N3O3Cl) ensures structural fidelity .
Q. What safety protocols are recommended for handling halogenated benzoxazole derivatives?
Due to the chlorine substituent, use PPE (gloves, goggles) and work in a fume hood. Halogenated compounds may release toxic fumes upon decomposition. Storage should avoid heat/moisture to prevent hydrolysis or oxidation . Waste disposal must comply with halogenated organic waste guidelines.
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound for drug design?
Density functional theory (DFT) models, such as the Colle-Salvetti correlation-energy functional, can calculate electron density and local kinetic energy to predict reactivity. These models are validated against experimental NMR/UV-Vis data to assess frontier molecular orbitals (HOMO/LUMO) and charge distribution, guiding SAR studies . For example, the electron-withdrawing chlorine atom may stabilize the benzoxazole ring, influencing binding affinity in target proteins.
Q. What strategies address contradictory biological activity data in literature for benzoxazole-based compounds?
Inconsistent activity may stem from assay variability (e.g., cell line differences) or impurities. Reproduce experiments with HPLC-purified samples (>95% purity) and standardized protocols (e.g., fixed incubation times). For example, in antitubercular studies, MIC values for benzoxazole-pyrazoline hybrids varied due to substituent effects; controlled SAR studies resolved these discrepancies .
Q. How is this compound utilized in targeted drug delivery systems?
The methanol group (-CH2OH) enables functionalization (e.g., esterification, conjugation with PEG linkers). In sphingosine 1-phosphate receptor probes, similar benzoxazole derivatives were labeled with 18F via piperidine-carboxylate linkages, demonstrating in vivo stability . Optimization of linker length and polarity (e.g., methyl ester vs. carboxylic acid) improves bioavailability .
Q. What role does the 2-chlorophenyl group play in modulating pharmacokinetic properties?
Chlorine enhances lipophilicity (logP) and metabolic stability by reducing cytochrome P450 oxidation. Comparative studies with non-chlorinated analogs show improved half-life (t1/2) in rodent models . However, excessive lipophilicity may reduce aqueous solubility, necessitating prodrug strategies (e.g., phosphate esters).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
